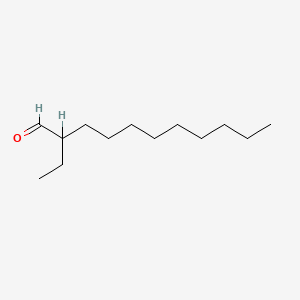

2-Ethylundecanal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylundecanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-13(4-2)12-14/h12-13H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJRQOPBVSCJCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956916 | |

| Record name | 2-Ethylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35518-76-4 | |

| Record name | 2-Ethylundecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35518-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylundecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035518764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylundecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethylundecanal

Catalytic Hydroformylation Approaches

Hydroformylation stands as one of the most significant applications of homogeneous catalysis, responsible for producing over 10 million tons of aldehydes annually. rsc.org The reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For a terminal alkene like 1-dodecene (B91753), this addition can occur at either carbon of the double bond, leading to a linear aldehyde (n-tridecanal) or a branched aldehyde (2-methyl-dodecanal). The formation of 2-Ethylundecanal arises from the hydroformylation of isomerized forms of 1-dodecene. researchgate.net

Homogeneous Catalysis in this compound Synthesis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. youtube.com This allows for high selectivity and activity due to the well-defined nature of the active catalytic species. youtube.com Rhodium-based organometallic compounds are the most widely used catalysts for this process, offering high efficiency under milder conditions compared to older cobalt-based systems. acs.orgsemanticscholar.org

The key to controlling the outcome of the hydroformylation of 1-dodecene is the design of the organic ligands that coordinate to the rhodium metal center. The electronic and steric properties of these ligands, typically phosphines and phosphites, have a direct and profound impact on both the reaction rate and, crucially, the regioselectivity (the ratio of linear to branched products, often denoted as the n/iso ratio). rsc.org

Several ligand systems have been studied extensively for the hydroformylation of long-chain olefins:

Bulky Phosphite Ligands (e.g., Biphephos): Ligands such as Biphephos are known to favor the formation of the linear aldehyde. researchgate.net In systems using a Rh/Biphephos catalyst, high n/iso ratios are typically achieved, suppressing the formation of branched isomers like this compound. researchgate.net The primary goal when using these ligands is often to maximize the yield of the linear n-tridecanal.

Water-Soluble Phosphine Ligands (e.g., Sulfoxantphos): In aqueous multiphase systems, water-soluble ligands like SulfoXantphos are employed to facilitate catalyst recovery. researchgate.netresearchgate.net These systems are also highly selective towards the linear product, with reported n:iso ratios as high as 98:2, making the selective synthesis of this compound challenging with this approach. researchgate.netacs.org

Phospholane-Based Ligands (e.g., Ph-BPE): In contrast, some ligands are designed to favor the branched product. The commercially available Ph-BPE ligand, when used in the asymmetric hydroformylation of 1-dodecene, has been shown to produce the branched aldehyde with a branch-to-linear ratio of up to 1.4:1. nih.gov While the primary focus of such studies is often on chirality, the data demonstrates that ligand choice can steer the reaction towards branched products. nih.gov

Phosphoramidite (B1245037) Ligands: Innovative ligand designs, such as bitopic phosphoramidite ligands used to create heterometallic coordination polymers (e.g., RhIAgIL), have shown notable performance in the hydroformylation of long-chain alkenes, producing a mixture of branched aldehydes including this compound. researchgate.net

The following table summarizes the performance of different ligand systems in the hydroformylation of 1-dodecene.

| Ligand | Catalyst System | Key Condition | Regioselectivity (n/iso or b/l) | Conversion/Yield | Reference |

| Biphephos | Rh(acac)(CO)₂/Biphephos | Thermomorphic Solvent | High n/iso ratio | >95% conversion | acs.orgresearchgate.net |

| Sulfoxantphos | Rh(acac)(CO)₂/Sulfoxantphos | Microemulsion System | 98:2 (n/iso) | ~60% yield (linear) | researchgate.netacs.org |

| Ph-BPE | Rh(acac)(CO)₂/Ph-BPE | 80 °C, 150 psi | 1.4:1 (branch/linear) | >95% conversion | nih.gov |

Modern hydroformylation overwhelmingly relies on rhodium-based catalysts due to their superior activity and selectivity under mild operating temperatures and pressures. acs.orgsemanticscholar.org The catalytic system is typically formed in situ from a rhodium precursor and a desired ligand.

A commonly used and commercially available rhodium precursor is dicarbonyl(acetylacetonato)rhodium(I), or [Rh(acac)(CO)₂]. acs.orgresearchgate.netnih.gov This precursor is combined with a molar excess of the chosen ligand, such as Biphephos or Sulfoxantphos, in the reaction solvent prior to the introduction of the alkene and synthesis gas. researchgate.netresearchgate.net The active catalytic species, a rhodium-hydride complex coordinated with phosphine/phosphite ligands and carbon monoxide, is generated under the reaction conditions. mpg.de

To optimize the synthesis of this compound, a thorough understanding of the reaction kinetics and the underlying catalytic mechanism is essential. The hydroformylation of 1-dodecene is not a simple, single-step reaction but a complex network of competing and sequential reactions. researchgate.netsurrey.ac.uk Mechanistic kinetic models are developed to describe this network, which includes:

Hydroformylation: The primary reaction pathway to form linear (n-tridecanal) and branched (2-methyldodecanal) aldehydes. surrey.ac.uk

Isomerization: The migration of the double bond along the carbon chain of 1-dodecene to form internal isomers (e.g., 2-dodecene, 3-dodecene). Hydroformylation of these internal olefins leads to different branched aldehydes, including this compound. researchgate.netresearchgate.netsurrey.ac.uk

Hydrogenation: A common side reaction where the alkene is saturated to form the corresponding alkane (dodecane), representing a loss of desired product. surrey.ac.uk

Kinetic studies on the Rh-catalyzed hydroformylation of 1-dodecene have investigated the influence of various process parameters. surrey.ac.uk For instance, in microemulsion systems, the reaction rate has shown a first-order dependence on the concentration of 1-dodecene, with a more complex relationship to catalyst concentration and syngas pressure. researchgate.netacs.org The development of detailed kinetic models based on postulated catalytic cycles allows for the prediction of reaction trajectories and the optimization of conditions to favor a specific product. researchgate.netsurrey.ac.uk

Heterogeneous Catalysis for this compound Production

A significant challenge in homogeneous catalysis is the separation of the expensive catalyst from the reaction products. nih.gov Heterogeneous catalysis, where the catalyst is in a solid phase and the reactants are in a liquid or gas phase, circumvents this issue, allowing for easy recovery and recycling. mdpi.comyoutube.com

To combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, significant research has focused on immobilizing homogeneous catalysts on solid supports. semanticscholar.org This involves anchoring the active metal complex, such as a rhodium-phosphine species, onto materials like inorganic oxides, carbon, or polymers. semanticscholar.org

For the hydroformylation of long-chain olefins like 1-dodecene, a particularly effective approach is the use of aqueous multiphase systems. researchgate.net In this setup, a hydrophilic rhodium-ligand complex (e.g., Rh/SulfoXantPhos) is dissolved in an aqueous phase. researchgate.netresearchgate.net The organic substrate (1-dodecene) and the resulting aldehyde products have very low solubility in water and form a separate organic phase. researchgate.net The reaction occurs at the interface between the two phases, which can be increased by using surfactants to create a microemulsion. researchgate.netresearchgate.net After the reaction, the phases can be easily separated, allowing the aqueous catalyst solution to be recycled. researchgate.net This method effectively immobilizes the catalyst in the aqueous phase, providing a practical solution for catalyst recovery in the synthesis of long-chain aldehydes. researchgate.net

Metal-Organic Framework (MOF) Based Catalysts

Metal-Organic Frameworks (MOFs) have emerged as highly promising catalyst supports for hydroformylation reactions due to their high surface area, tunable pore sizes, and the potential for creating well-defined, isolated active sites. hhu.de The encapsulation of rhodium (Rh) nanoparticles within MOF matrices has been a particular focus of research for the hydroformylation of alkenes of varying chain lengths. researchgate.net

Research into rhodium supported on the zeolitic imidazolate framework ZIF-8 (Rh@ZIF-8) has demonstrated high catalytic activity for the hydroformylation of alkenes. researchgate.net Similarly, studies using other MOFs like IRMOF-3 and MIL-101 have shown that the MOF structure has a significant influence on catalytic properties, including selectivity towards linear versus branched aldehydes. hhu.de For the synthesis of a branched aldehyde like this compound, the confinement effects within the MOF pores can be engineered to favor the formation of the branched isomer from the corresponding alkene precursor.

Theoretical studies using Density Functional Theory (DFT) on MOFs such as M–Cu–BTC (where M = Rh, Ir) have explored the mechanism of propene hydroformylation. These studies indicate that for a branched pathway, the carbonylation step is rate-controlling, and the electronic properties of the metal center are correlated with regioselectivity. rsc.org Experimental work on the cross-aldol condensation to produce jasminaldehyde (a related branched aldehyde) using UiO-66 and its amino-functionalized variant, UiO-66-NH2, has shown that functional groups within the MOF linker can create bifunctional acid-base catalysts that enhance reaction rates and selectivity. core.ac.uk

| Catalyst | Alkene Substrate | Conversion (%) | Aldehyde Selectivity (%) | Reference |

|---|---|---|---|---|

| Rh@IRMOF-3 | n-Hexene-1 | >95 | >95 (High selectivity to n-aldehyde) | hhu.de |

| Rh@ZIF-8 | 1-Heptene | >80 | High (linear and branched) | researchgate.net |

| Rh@ZIF-8 | 1-Hexene | >90 | High (linear and branched) | researchgate.net |

| UiO-66-NH2 | Heptanal (B48729)/Benzaldehyde (B42025) (Aldol) | ~60 (after 40 min) | >80 (Cross-aldol product) | core.ac.uk |

Continuous Flow Reactor Applications in Hydroformylation Research

Continuous flow technology offers significant advantages for hydroformylation, including enhanced heat and mass transfer, improved safety, and the potential for catalyst recycling, which is crucial for expensive metals like rhodium. Research has focused on the hydroformylation of long-chain alkenes in continuous flow systems, which is directly relevant to the synthesis of molecules like this compound. researchgate.netpsu.edu

One successful approach involves using supercritical carbon dioxide (scCO₂) as a transport vector for substrates and products while the homogeneous catalyst is immobilized in an ionic liquid (IL) phase. psu.edu This biphasic system allows for efficient product separation and catalyst retention. Optimisation studies for the hydroformylation of long-chain alkenes have achieved catalyst turnover frequencies (TOFs) as high as 500 h⁻¹ with rhodium leaching into the product stream as low as 0.012 ppm. researchgate.netpsu.edu

The choice of ligand for the rhodium catalyst is critical in tuning the regioselectivity. While many systems are designed to maximize the linear-to-branched (l:b) aldehyde ratio, specific ligands can be used to favor branched products. researchgate.net For example, mechanistic studies on a rhodium catalyst with a bulky cyclic monofluorophosphite ligand demonstrated the ability to tune the aldehyde branching from 90% linear to 75% branched in a continuous flow reactor simply by adjusting conditions, without changing the catalyst. researchgate.net This flexibility is highly desirable for producing specific isomers like this compound on demand.

| Alkene | Catalyst System | Reactor Conditions | Key Finding | Reference |

|---|---|---|---|---|

| 1-Dodecene | Rh/phosphine ligand in scCO₂/IL | Continuous flow, 200 bar | TOF up to 500 h⁻¹, low Rh leaching (0.012 ppm) | researchgate.netpsu.edu |

| 1-Octene | Rh/phosphine ligand in scCO₂/IL | Continuous flow | L:B ratio can be tuned up to 40:1 with xantphos-based ligand | researchgate.net |

| 1-Octene | Rh/cyclic fluorophosphite ligand | Segmented flow | Tunable branching (0.06 < l:b < 15) with the same ligand | researchgate.net |

Aldol (B89426) Condensation Routes to Related Branched Aldehydes

The aldol condensation is a fundamental carbon-carbon bond-forming reaction and a primary route for synthesizing α-branched aldehydes. The synthesis of 2-ethylhexanal (B89479) via the self-condensation of n-butanal is a well-established industrial process and serves as a direct structural analog for the synthesis of this compound. rsc.orglibretexts.org The analogous reaction to produce this compound would be a crossed aldol condensation between butanal (the enolizable component that forms the ethyl branch) and nonanal (B32974) (the electrophilic partner). uobabylon.edu.iqlibretexts.org

This reaction typically proceeds in two stages: the initial aldol addition to form a β-hydroxy aldehyde, followed by a dehydration step to yield an α,β-unsaturated aldehyde (an enal). libretexts.org For the synthesis of this compound, this intermediate would be 2-ethyl-2-undecenal. Subsequent selective hydrogenation of the carbon-carbon double bond yields the target saturated aldehyde. rsc.org The direct synthesis of 2-ethylhexanal from n-butanal over heterogeneous catalysts like Pd/TiO₂ has been demonstrated, achieving high conversion and selectivity in both autoclave and fixed-bed reactors. rsc.org

Mechanistic Investigations of Aldol Processes

The primary challenge in crossed aldol reactions, such as the one between butanal and nonanal, is controlling the selectivity to prevent the self-condensation of each aldehyde, which can lead to a complex mixture of four different products. libretexts.org Mechanistic understanding is key to overcoming this. One effective strategy is to add the enolizable aldehyde (butanal) slowly to a solution containing the base and the non-enolizable or less reactive aldehyde (nonanal). This keeps the concentration of the enolate-forming component low, favoring the reaction between its enolate and the other aldehyde partner. uobabylon.edu.iq

Mechanistic investigations into the crossed aldol condensation of heptanal and benzaldehyde to produce jasminaldehyde on UiO-66 and UiO-66-NH₂ catalysts have provided molecular-level insights. core.ac.uk The study, using propanal and benzaldehyde as model substrates, confirmed that the amino group in UiO-66-NH₂ acts as a basic site, creating a bifunctional acid-base catalyst with the Lewis acidic Zr sites. This bifunctionality promotes the desired cross-condensation reaction. core.ac.uk However, the study also noted that the basic amino groups could promote side reactions like imine formation, highlighting the complexity of these catalytic systems. core.ac.uk

Precursor Design and Optimization in Branched Aldehyde Synthesis

The design and optimization of precursors and reaction conditions are critical for achieving high yields of the desired branched aldehyde. A common strategy in crossed aldol reactions is to use one aldehyde reactant that has no α-hydrogens (e.g., benzaldehyde or formaldehyde), which means it cannot form an enolate and can only act as the electrophilic acceptor. libretexts.org This simplifies the product mixture significantly.

When both aldehydes are enolizable, as in the proposed synthesis of this compound from butanal and nonanal, optimization relies on differences in reactivity and precise control of reaction conditions. Aldehydes are generally more reactive as electrophiles than ketones. libretexts.org In the synthesis of jasminaldehyde from heptanal and benzaldehyde, controlling the addition of n-heptanal was crucial to minimize its self-condensation. nanobioletters.com

Furthermore, the acid-base properties of heterogeneous catalysts can be tuned to control the formation of linear versus branched aldol products. mdpi.com For the condensation of n-butanal, catalysts with moderate to strong acid sites were initially active but deactivated quickly, whereas catalysts with tailored acid/base amounts and strengths, like Pd/TiO₂, showed excellent and stable performance for the direct synthesis of 2-ethylhexanal. rsc.orgresearchgate.net

Multi-Step Organic Synthesis Pathways

The construction of complex molecules like this compound often requires multi-step synthetic sequences where each step must be efficient and compatible with the subsequent transformations. libretexts.org Retrosynthetic analysis is a powerful tool for designing such pathways, working backward from the target molecule to identify suitable precursors and reactions. libretexts.org For a 2-alkyl aldehyde, a common retrosynthetic disconnection points to an aldol condensation reaction, which in turn leads back to simpler, smaller aldehyde precursors. libretexts.org

Alkylation, Reduction, and Oxidation Sequences in Analog Preparation

A logical multi-step synthesis for this compound, based on analogous preparations, involves a sequence of aldol condensation followed by selective reduction. rsc.orglibretexts.org

Alkylation (via Aldol Condensation): The key C-C bond-forming step is the crossed aldol condensation of butanal and nonanal. This reaction, typically base-catalyzed, forms the 13-carbon backbone and introduces the ethyl group at the C2 position. The initial product is 2-ethyl-3-hydroxyundecanal, which readily dehydrates under the reaction conditions to form the α,β-unsaturated aldehyde, 2-ethyl-2-undecenal. This condensation/dehydration step effectively constitutes the "alkylation" of nonanal with a butanal-derived enolate.

Reduction: The subsequent step is the selective reduction of the carbon-carbon double bond in 2-ethyl-2-undecenal to yield the final saturated aldehyde, this compound. This requires a catalyst that favors the hydrogenation of the C=C bond over the C=O bond. Bifunctional catalysts, such as nickel or palladium supported on metal oxides (e.g., Ni/Ce-Al₂O₃ or Pd/TiO₂), have proven effective for this type of integrated condensation-hydrogenation reaction in the synthesis of 2-ethylhexanol and 2-ethylhexanal. rsc.orgresearchgate.net

This sequence represents a convergent and efficient pathway where two smaller, readily available aldehydes are combined and transformed into the desired complex branched aldehyde.

Stereoselective and Enantioselective Synthesis Considerations

The synthesis of this compound, a chiral aldehyde, necessitates careful control over its stereochemistry to obtain the desired enantiomer. Stereoselective and enantioselective strategies are therefore crucial in its preparation. These methods aim to produce a specific stereoisomer, which is of high importance in fields such as fragrance and pharmaceuticals where the biological and sensory properties of enantiomers can differ significantly.

Chiral Auxiliary Approaches

A powerful strategy for achieving stereocontrol in the synthesis of α-alkylated aldehydes like this compound is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org The auxiliary is attached to the substrate, directs the stereochemical outcome of one or more reactions, and is then removed to yield the enantiomerically enriched product. wikipedia.org

One of the most well-established and widely used classes of chiral auxiliaries are the oxazolidinones, often referred to as Evans auxiliaries. wikipedia.orgsantiago-lab.com These are typically derived from readily available and relatively inexpensive chiral amino acids. researchgate.net The general approach for the synthesis of an α-alkylated aldehyde using an Evans auxiliary involves several key steps:

Acylation: The chiral oxazolidinone is first acylated with an appropriate acyl chloride or anhydride. For the synthesis of this compound, one would start with undecanoyl chloride to form the corresponding N-acyloxazolidinone.

Enolate Formation: The N-acyloxazolidinone is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined Z-enolate. santiago-lab.com The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, directing the approach of the electrophile. youtube.com

Alkylation: The enolate is then reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction. youtube.com The steric hindrance provided by the chiral auxiliary directs the ethyl group to attack from the less hindered face, resulting in a highly diastereoselective alkylation. youtube.com

Auxiliary Cleavage: Finally, the chiral auxiliary is cleaved from the alkylated product. This can be achieved through various methods, such as reduction with lithium borohydride (B1222165) to yield the corresponding alcohol, which can then be oxidized to the final this compound. santiago-lab.com

The choice of the specific Evans auxiliary, which can be derived from amino acids like valine or phenylalanine, can influence the degree of stereoselectivity. santiago-lab.com The steric bulk of the substituent at the 4-position of the oxazolidinone ring plays a crucial role in directing the alkylation. wikipedia.org

Other chiral auxiliaries, such as those derived from camphor (B46023) or pseudoephedrine, have also been successfully employed in asymmetric alkylations and could theoretically be applied to the synthesis of this compound. researchgate.netyoutube.com For instance, pseudoephedrine can be used as a chiral auxiliary in the alkylation of amides, which can subsequently be converted to aldehydes. youtube.com

Table 1: Common Chiral Auxiliaries for Asymmetric α-Alkylation

| Chiral Auxiliary | Precursor Amino Acid/Compound | Key Feature |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | (1R,2S)-Norephedrine | Phenyl group directs electrophile approach |

| (4S)-4-Isopropyloxazolidin-2-one | (S)-Valinol | Isopropyl group provides steric bulk |

| (4R)-4-Isopropyloxazolidin-2-one | (R)-Valinol | Isopropyl group provides steric bulk |

| Camphorsultam | Camphor | Rigid bicyclic structure provides high stereocontrol |

| Pseudoephedrine | Pseudoephedrine | Forms a chiral amide for directed alkylation |

Enantiomeric Ratio Control and Analysis

A critical aspect of enantioselective synthesis is the ability to control and accurately measure the enantiomeric ratio of the product. The goal is to maximize the formation of the desired enantiomer over the other, a measure known as enantiomeric excess (ee). perkinelmer.com Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers and is typically expressed as a percentage. perkinelmer.com A racemic mixture has an ee of 0%, while a pure single enantiomer has an ee of 100%. perkinelmer.com

In chiral auxiliary-mediated syntheses, the diastereomeric ratio (dr) of the intermediate product directly correlates to the enantiomeric excess of the final product after cleavage of the auxiliary. High diastereoselectivity in the alkylation step is therefore paramount for achieving a high enantiomeric excess. The factors influencing the diastereomeric ratio include the choice of chiral auxiliary, the reaction temperature, the solvent, and the nature of the base and electrophile used. youtube.com

Analysis of Enantiomeric Ratio:

Several analytical techniques are employed to determine the enantiomeric excess of a chiral compound like this compound.

Chiral Gas Chromatography (GC): This is a common and powerful method for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC uses a column with a chiral stationary phase to separate enantiomers. It is a versatile technique applicable to a wide range of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In this method, a chiral lanthanide shift reagent is added to the sample. The reagent forms diastereomeric complexes with the enantiomers, which have different NMR spectra, allowing for their quantification.

Polarimetry: This technique measures the optical rotation of a solution of the chiral compound. While it can determine the "optical purity," it is generally less accurate than chromatographic methods for determining the precise enantiomeric ratio, as the specific rotation can be influenced by concentration and impurities. perkinelmer.com

Table 2: Methods for Enantiomeric Ratio Analysis

| Method | Principle | Advantages | Disadvantages |

| Chiral GC | Differential interaction with a chiral stationary phase | High resolution, sensitive | Requires volatile compounds |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Wide applicability, high accuracy | Can be more expensive than GC |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR signals | Provides structural information | Can be complex to interpret, lower accuracy |

| Polarimetry | Measurement of optical rotation | Simple, fast | Less accurate, requires pure sample |

Industrial Production Processes Research and Development

The industrial production of a fine chemical like this compound, particularly for applications in the fragrance industry, involves significant research and development to ensure a cost-effective, scalable, and sustainable process. elchemy.commdpi.com While specific industrial synthesis routes for this compound are not widely published, general principles of fine chemical manufacturing R&D can be applied.

Research and development in this context focuses on several key areas:

Route Scouting and Process Optimization: R&D laboratories in the chemical industry are tasked with identifying the most efficient synthetic route. capitalresin.com This involves evaluating different synthetic strategies, such as those employing chiral auxiliaries or catalytic asymmetric methods, to determine which provides the best balance of yield, stereoselectivity, cost, and safety. capitalresin.com Process optimization aims to improve the efficiency of the chosen route by refining reaction conditions, such as temperature, pressure, catalyst loading, and reaction time, to maximize product output and minimize waste. elchemy.com

Scale-Up and Pilot Plant Studies: A process that works well on a laboratory scale may not be directly transferable to large-scale industrial production. capitalresin.com R&D teams conduct pilot plant studies to identify and address potential challenges in scaling up the synthesis. capitalresin.com This includes issues related to heat transfer, mass transfer, mixing, and product isolation.

Raw Material Sourcing and Cost Analysis: A crucial aspect of industrial R&D is the evaluation of raw material costs and availability. elchemy.com The chosen synthetic route should utilize readily available and economically viable starting materials. For this compound, this would involve assessing the cost and supply chain for undecanoic acid, ethylating agents, and any chiral auxiliaries or catalysts.

Sustainability and Green Chemistry: Modern chemical manufacturing places a strong emphasis on sustainability. acs.org R&D efforts are directed towards developing greener processes that minimize the use of hazardous solvents, reduce energy consumption, and generate less waste. acs.org This can involve exploring biocatalytic methods or using recyclable catalysts. mdpi.com For fragrance aldehydes, there is a growing interest in biocatalytic and microbial synthesis routes to produce "bio-aldehydes." mdpi.comasm.org

Quality Control and Analytical Method Development: Ensuring the final product meets the required purity and stereochemical specifications is critical. chemspeed.com R&D is responsible for developing and validating robust analytical methods, such as gas chromatography and mass spectrometry, to monitor the reaction and analyze the final product.

The industrial production of aldehydes for the fragrance industry began in the early 20th century, and since then, continuous R&D has led to more reliable and efficient manufacturing processes. scentspiracy.com

Table 3: Key Focus Areas in Industrial R&D for this compound

| Focus Area | Key Objectives |

| Route Scouting | Identify the most efficient and cost-effective synthetic pathway. |

| Process Optimization | Maximize yield and stereoselectivity, minimize reaction time and byproducts. |

| Scale-Up | Ensure a smooth transition from laboratory to industrial production. |

| Raw Material Sourcing | Secure a stable and economical supply of starting materials. |

| Sustainability | Reduce environmental impact and improve process safety. |

| Quality Control | Guarantee the final product meets purity and stereochemical standards. |

Chemical Transformations and Derivatization Research

Reductive Functionalization of 2-Ethylundecanal

Reductive processes targeting the carbonyl group of this compound are fundamental in producing corresponding alcohols and primary amines, which serve as important intermediates in various chemical syntheses.

Conversion to Branched Alcohols

The hydrogenation of this compound yields 2-ethylundecanol, a branched long-chain alcohol. This transformation is typically achieved through catalytic hydrogenation, a process widely used in industry for the production of alcohols from aldehydes. The reaction involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.

Research on analogous branched aldehydes, such as 2-ethylhexenal, provides insight into the typical conditions for this reaction. Catalysts based on nickel or palladium are commonly employed. For instance, the hydrogenation of 2-ethylhexenal to 2-ethylhexanol has been successfully carried out using thermoregulated phase-transfer catalysts like Pd/P-ligand systems at elevated temperatures. acs.org Nickel-based catalysts supported on materials like γ-alumina and silica (B1680970) have also demonstrated high conversion rates and selectivity under specific temperature and pressure conditions. researchgate.net The process for this compound would follow a similar pathway, where the aldehyde is reduced to the corresponding primary alcohol, 2-ethylundecanol.

Table 1: Representative Catalytic Systems for the Hydrogenation of Branched Aldehydes to Alcohols

| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Alcohol (%) | Reference |

|---|---|---|---|---|---|---|

| Pd/P-ligand (TRPTC) | 2-Ethylhexenal | 220 | - | 96.9 | 95.5 | acs.org |

| NiO/Cab-o-sil | 2-Ethyl-2-hexenal | 120 | 30 | 98.3 | 87.4 | researchgate.net |

| Ni Calsicat | 2-Ethyl hexene-2-al-1 | 90-180 | 5-40 | High | High | google.com |

Synthesis of Primary Amines via Reductive Amination

The conversion of this compound to the corresponding primary amine, 2-ethylundecylamine, is a significant transformation. This can be achieved through two primary synthetic routes: the hydrogenation of a nitrile precursor or direct reductive amination with ammonia (B1221849) equivalents.

This two-step pathway involves first converting the aldehyde into a nitrile (2-ethylundecanenitrile), followed by its reduction to the primary amine.

Step 1: Aldehyde to Nitrile Conversion A direct, one-pot conversion of aldehydes to nitriles can be accomplished without the use of highly toxic reagents like cyanide. rsc.org A common laboratory and industrial method involves the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride. tandfonline.com This reaction forms an aldoxime intermediate, which is then dehydrated in situ to yield the nitrile. tandfonline.comnih.gov This method is applicable to a wide range of aliphatic and aromatic aldehydes. tandfonline.com For this compound, this process would yield 2-ethylundecanenitrile.

Step 2: Nitrile Hydrogenation The catalytic hydrogenation of the resulting nitrile is an industrially vital method for producing primary amines. taylorfrancis.comtue.nl This reaction is typically performed using hydrogen gas over heterogeneous catalysts. d-nb.infonih.gov Studies on the hydrogenation of long-chain aliphatic nitriles, such as dodecanenitrile, have shown that high selectivity for the primary amine can be achieved using catalysts like Raney nickel, Ni/Al₂O₃, and Ru/Al₂O₃. taylorfrancis.com The choice of metal catalyst is crucial, with the selectivity for primary amines over Group VIII metals generally following the order: Co ~ Ni ~ Ru > Rh > Pd > Pt. taylorfrancis.com The addition of ammonia can often suppress the formation of secondary amine by-products. tue.nl

Table 2: Research Findings on the Hydrogenation of Long-Chain Nitriles

| Nitrile Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Key Finding | Reference |

|---|---|---|---|---|---|

| Dodecanenitrile | Raney Ni, Ni/Al₂O₃, Ru/Al₂O₃ | 90-140 | 10-80 | High selectivity (93-98%) to primary amine at complete conversion. | taylorfrancis.com |

| Decanenitrile | Polysilane/SiO₂-supported Pd | 60 | - | Almost quantitative yield of primary amine salt under continuous-flow conditions. | researchgate.net |

| Butyronitrile | Co/SiO₂ | 70 | 25 | High selectivity (97%) to n-butylamine. | researchgate.net |

Direct reductive amination offers a more atom-economical, one-pot route to primary amines from aldehydes. tandfonline.com This process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in the same vessel to the primary amine. rsc.org

Recent research has focused on developing efficient and reusable catalysts for this transformation, particularly those based on earth-abundant metals like iron and cobalt. d-nb.infonih.govresearchgate.net These catalysts facilitate the reaction with aqueous ammonia and hydrogen gas under relatively mild conditions. nih.govnih.gov For example, an in situ-generated amorphous cobalt catalyst has shown high activity and selectivity for the reductive amination of various aldehydes at 80°C and 1-10 bar H₂ pressure. nih.gov Similarly, iron catalysts on nitrogen-doped silicon carbide supports have been used for the conversion of aldehydes to primary amines with good yields. nih.gov The reaction using a Ru/γ-Al₂O₃ catalyst for the reductive amination of heptaldehyde, a long-chain linear aldehyde, demonstrated a 94% yield of the primary amine, highlighting the effectiveness of this approach for similar substrates. acs.org

Table 3: Catalytic Systems for Direct Reductive Amination of Aldehydes with Ammonia

| Catalyst System | Aldehyde Substrate | Temperature (°C) | H₂ Pressure (bar/MPa) | Yield of Primary Amine (%) | Reference |

|---|---|---|---|---|---|

| Fe/(N)SiC | Various aldehydes | 130 | 6.5 MPa | >75 (for halogenated aldehydes) | d-nb.infonih.gov |

| Amorphous Co particles | Various aldehydes | 80 | 1-10 | High selectivity (99%) | nih.gov |

| Ru/γ-Al₂O₃ | Heptaldehyde | 80 | 3 MPa | 94 | acs.org |

| Pt Nanowires | Benzaldehyde (B42025) | 80 | 1 | 91.6 (secondary amine) | rsc.org |

Oxidative Transformations

Oxidation of the aldehyde group in this compound provides a direct route to the corresponding carboxylic acid, a valuable chemical intermediate.

Oxidation to Corresponding Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. nih.gov Aldehydes are readily oxidized due to the presence of a hydrogen atom on the carbonyl carbon. libretexts.org This structural feature makes them susceptible to a variety of oxidizing agents.

Several reagents are effective for the oxidation of aldehydes. Classical methods include the use of chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) or potassium dichromate (K₂Cr₂O₇) with sulfuric acid. libretexts.orglibretexts.org These reactions typically proceed with high yields. More environmentally benign methods have also been developed. For instance, Oxone (potassium peroxymonosulfate) serves as an efficient and mild oxidant for converting aldehydes to carboxylic acids. organic-chemistry.org Another approach involves using sodium perborate (B1237305) in acetic acid, which effectively oxidizes aromatic aldehydes. organic-chemistry.org These general methods are applicable to the oxidation of this compound to produce 2-ethylundecanoic acid.

Table 4: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Applicability | Reference |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Aqueous acid, room temperature | General for aldehydes | libretexts.org |

| Potassium Dichromate (K₂Cr₂O₇) | Dilute H₂SO₄, heat under reflux | Primary alcohols and aldehydes | libretexts.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Various solvents (e.g., DMF, acetone) | Mild and efficient for a range of aldehydes | organic-chemistry.org |

| Sodium Perborate (NaBO₃) | Acetic acid | Aromatic and aliphatic aldehydes | organic-chemistry.org |

| Iron(III) nitrate | Hydrothermal conditions (anaerobic) | Various aldehydes | nih.gov |

Formation of Complex Derivatives for Material Applications

The unique structure of this compound, featuring a secondary carbon at the alpha position to the carbonyl group, imparts specific properties to its derivatives, which are of interest in materials science.

The development of surfactants with branched hydrophobic tails is an area of significant interest due to their unique properties, such as lower Krafft points and enhanced oil solubilization capabilities compared to their linear counterparts. The 2-ethylundecyl group from this compound offers a desirable branched structure for the synthesis of novel surfactants.

One common route to convert an aldehyde like this compound into a surfactant is through reductive amination followed by alkoxylation. For instance, the aldehyde can be reacted with an amino compound, and the resulting imine is then reduced to form a secondary amine. This amine can be further reacted with ethylene (B1197577) oxide or propylene (B89431) oxide to introduce hydrophilic polyether chains, resulting in a nonionic surfactant.

Table 1: Hypothetical Branched Surfactant Synthesis from this compound

| Step | Reaction | Reactants | Product |

| 1 | Reduction | This compound, Reducing Agent (e.g., NaBH₄) | 2-Ethylundecan-1-ol |

| 2 | Ethoxylation | 2-Ethylundecan-1-ol, Ethylene Oxide | 2-Ethylundecyl poly(oxyethylene) ether |

Esterification is a fundamental reaction in organic chemistry that can be utilized to convert aldehydes, after an initial transformation, into a wide array of esters with applications in polymer chemistry. numberanalytics.com For this compound, this typically involves its oxidation to 2-ethylundecanoic acid or its reduction to 2-ethylundecan-1-ol, followed by an esterification reaction. libretexts.org These resulting esters can serve as monomers for the synthesis of polyesters or as building blocks for other advanced materials. libretexts.org

The synthesis of polyesters, for example, can be achieved through the condensation polymerization of a diol with a diacid. libretexts.org The mono-functional nature of a derivative of this compound would mean it typically acts as a chain-terminating or property-modifying agent in polymerization reactions. However, if bifunctional monomers are created from precursors related to this compound, they could be directly incorporated into the main chain of a polymer. The branched structure originating from the 2-ethylundecyl group can impart increased solubility and lower the glass transition temperature of the resulting polymer.

A general approach to esterification involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org For instance, 2-ethylundecanoic acid could be reacted with various diols to produce ester monomers with a pendant branched alkyl chain. These monomers could then be used in polymerization reactions to create polyesters with tailored properties.

Table 2: Potential Esterification Reactions for this compound Derivatives

| Derivative | Co-reactant | Reaction Type | Potential Application |

| 2-Ethylundecanoic Acid | Ethylene Glycol | Acid-catalyzed Esterification | Polyester synthesis |

| 2-Ethylundecan-1-ol | Adipic Acid | Fischer Esterification | Plasticizer synthesis |

| 2-Ethylundecanoic Acid | Polyvinyl alcohol | Polymer modification | Hydrophobic coating |

Isotopic Labeling and Deuteration Studies

Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical reactions and biological systems. wikipedia.org By replacing specific atoms with their heavier, stable isotopes, researchers can follow the molecule's transformation pathways using techniques like mass spectrometry and NMR spectroscopy.

The synthesis of deuterium-enriched this compound can be achieved through various established methods for the isotopic labeling of aldehydes. One common strategy involves the use of deuterated reagents at a key step in the synthesis of the aldehyde. For aldehydes with complex structures, specific labeling at the formyl group (the -CHO group) is often desired.

A general method for the deuteration of the aldehyde functional group involves the reduction of a corresponding ester or nitrile with a deuterium-donating reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). For instance, an ester of 2-ethylundecanoic acid could be reduced to provide this compound-1-d.

Alternatively, stable isotope labeling of aldehydes can be performed using specialized labeling reagents that react with the carbonyl group. For example, a pair of isotope labeling reagents, such as 4-(2-(trimethylammonio) ethoxy) benzenaminium halide (4-APC) and its deuterated analogue (4-APC-d4), can be used to derivatize aldehydes for mass spectrometry analysis. researchgate.netrsc.org This post-synthesis labeling is particularly useful for analytical purposes, allowing for the quantification and identification of aldehydes in complex mixtures. researchgate.netrsc.org Chemical isotope labeling using reagents like dansylhydrazine can also be employed to enhance detection in mass spectrometry. nih.govacs.org

Table 3: Methods for Isotopic Labeling of Aldehydes Applicable to this compound

| Method | Reagent/Principle | Purpose |

| Reductive Deuteration | Lithium aluminum deuteride (LiAlD₄) on an ester precursor | Synthesis of specifically deuterated this compound |

| Derivatization | 4-APC / 4-APC-d4 | Mass spectrometry-based detection and quantification |

| Chemical Labeling | 12C- / 13C-Dansylhydrazine | Profiling of the carbonyl submetabolome |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 2-Ethylundecanal from reaction mixtures, byproducts, or impurities. The choice of chromatographic method is dictated by the specific analytical goal, such as purity assessment or enantiomeric separation.

Gas chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. birchbiotech.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. libretexts.org Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid or solid phase. birchbiotech.com A pure sample of this compound will ideally produce a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities, and their peak areas can be used to estimate their relative concentrations. youtube.com

For a typical analysis, a nonpolar or medium-polarity capillary column is used, and the oven temperature is programmed to increase gradually to ensure the efficient elution of the C13 aldehyde. The choice of detector, commonly a Flame Ionization Detector (FID), provides high sensitivity for organic compounds.

Table 1: Illustrative GC Parameters for this compound Analysis

| Parameter | Value | Purpose |

|---|---|---|

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | General-purpose column providing good resolution for a wide range of volatilities. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. libretexts.org |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow for capillary column efficiency. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates compounds based on boiling point and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) | High sensitivity for hydrocarbons and other organic compounds. |

| Detector Temp. | 300 °C | Prevents condensation of the analyte before detection. |

This table represents a typical set of starting parameters for method development and is not based on specific experimental data for this compound.

High-Resolution Gas Chromatography (HRGC) utilizes long (30–100 m) and narrow-bore capillary columns to achieve superior separation efficiency compared to standard packed or shorter capillary columns. researchgate.netyoutube.com This enhanced resolution is critical for separating this compound from structurally similar isomers or impurities that may have very close boiling points and would otherwise co-elute. youtube.comlibretexts.org The high efficiency of HRGC columns results in sharper, narrower peaks, allowing for more accurate quantification and the detection of trace-level impurities that might be missed with lower-resolution methods. hpst.cz

The this compound molecule contains a stereogenic center at the second carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-Ethylundecanal and (S)-2-Ethylundecanal. These enantiomers have identical physical properties such as boiling point and polarity, making them inseparable by standard GC techniques. gcms.cz

Chiral Gas Chromatography is the definitive method for separating and quantifying these enantiomers. mdpi.com This technique employs a chiral stationary phase (CSP), which is itself an enantiomerically pure compound. researchgate.net Modified cyclodextrins are common CSPs used for this purpose. researchgate.net The principle of separation relies on the formation of transient, diastereomeric complexes between the individual enantiomers of this compound and the chiral stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times and allowing for their resolution into two distinct peaks in the chromatogram. gcms.czlibretexts.org This separation is crucial in fields such as fragrance analysis and asymmetric synthesis, where the biological or olfactory properties of each enantiomer can differ significantly.

Table 2: Notional Data for Enantiomeric Resolution by Chiral GC

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-2-Ethylundecanal | 15.2 | 50.0 |

This table illustrates the expected outcome for a racemic (50:50) mixture of this compound enantiomers on a suitable chiral GC column. Actual retention times and elution order depend on the specific chiral stationary phase used.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. ijsdr.org It is an indispensable tool for the structural elucidation of molecules by providing information about molecular weight and fragmentation patterns. nih.gov

When a this compound molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which removes an electron to form a radical cation known as the molecular ion (M+•). creative-proteomics.com The m/z value of this molecular ion peak directly corresponds to the molecular weight of the compound. researchgate.net For this compound (C₁₃H₂₆O), the nominal molecular mass is 198 amu. High-resolution mass spectrometry can determine the exact mass to several decimal places, confirming the elemental composition. msu.eduepfl.ch

The high energy of electron ionization often causes the molecular ion to break apart into smaller, charged fragments. creative-proteomics.com The pattern of these fragments is predictable and characteristic of the molecule's structure. For an aliphatic aldehyde like this compound, key fragmentation pathways include:

Alpha-Cleavage: The bond adjacent to the carbonyl group breaks. This can result in the loss of a hydrogen radical (M-1) or the formyl radical (M-29, loss of •CHO). libretexts.orgmiamioh.edu

McLafferty Rearrangement: This is a characteristic fragmentation for aldehydes and ketones possessing a γ-hydrogen. This compound fits this requirement. The rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule and the formation of a charged enol. miamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₃H₂₆O]+• | Molecular Ion (M+•) |

| 169 | [C₁₂H₂₅]+ | Alpha-Cleavage (Loss of •CHO) |

| 155 | [C₁₁H₂₃]+ | Cleavage at the branch point (Loss of C₂H₅•) |

| 72 | [C₄H₈O]+• | McLafferty Rearrangement |

| 57 | [C₄H₉]+ | Alkyl fragment (butyl cation) |

This table presents predicted fragments based on established mass spectrometry principles for aliphatic aldehydes. libretexts.orgmiamioh.edu The relative abundance of each fragment depends on instrument conditions.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) creates a powerful two-dimensional analytical tool. nih.gov This hyphenated technique is exceptionally effective for the unambiguous identification of components within a complex mixture. nih.govresearchgate.net

In a GC-MS system, the GC column first separates the mixture into its individual components based on their retention times. hpst.cz As each compound elutes from the column, it is directly introduced into the ion source of the mass spectrometer. nih.gov The MS then generates a mass spectrum for each separated component.

By using GC-MS to analyze a sample containing this compound, one can obtain both its retention time (from the GC) and its mass spectrum (from the MS). Comparing this experimental mass spectrum with a reference spectrum from a digital database (like the NIST library) allows for a highly confident identification of this compound, even in the presence of many other compounds. nih.govcore.ac.ukresearchgate.net This method is invaluable for confirming the presence and identity of the compound in natural extracts, reaction products, or commercial formulations.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-Ethylundecanal |

| (S)-2-Ethylundecanal |

| Helium |

| Hydrogen |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the definitive structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons, allowing for the mapping of the molecule's hydrogen framework. The spectrum of this compound is characterized by several key signals. The most downfield signal is the aldehydic proton (-CHO), which typically appears in the 9.5-9.9 ppm region. ncssm.edudocbrown.info Due to coupling with the adjacent proton on the chiral center (C2), this signal is expected to appear as a triplet.

The proton at the C2 position, being adjacent to both the aldehyde group and the ethyl substituent, would produce a complex multiplet. The protons of the long nonyl chain and the ethyl group would resonate in the upfield region, typically between 0.8 and 1.6 ppm, consistent with alkyl C-H groups. sdsu.edu The terminal methyl group of the nonyl chain would appear as a triplet around 0.8-0.9 ppm, while the methyl group of the ethyl substituent would also be a triplet in a similar region.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern |

|---|---|---|

| H1 (Aldehyde, -CHO) | ~9.6 | Triplet (t) |

| H2 (-CH(CH2CH3)CHO) | ~2.2-2.4 | Multiplet (m) |

| Methylene (B1212753) (-CH2-) of ethyl group | ~1.4-1.6 | Multiplet (m) |

| Methylene (-CH2-) chain | ~1.2-1.4 | Multiplet (m) |

| Methyl (-CH3) of ethyl group | ~0.9 | Triplet (t) |

| Methyl (-CH3) of nonyl chain | ~0.8 | Triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of a molecule. youtube.com Each unique carbon atom in the structure produces a distinct signal, making it a powerful tool for confirming the number and type of carbon environments. libretexts.orgchemguide.co.uk In this compound, all 13 carbon atoms are in unique chemical environments and should therefore produce 13 distinct signals.

The most deshielded signal in the ¹³C NMR spectrum corresponds to the carbonyl carbon of the aldehyde group, which is expected to resonate at a chemical shift greater than 200 ppm. oregonstate.edu The chiral C2 carbon, being attached to the carbonyl, would appear significantly downfield compared to the other sp³ hybridized carbons. The remaining carbons of the nonyl and ethyl chains would appear in the typical alkane region of the spectrum, generally between 10 and 40 ppm. oregonstate.eduorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (Carbonyl, -CHO) | ~202-205 |

| C2 (Chiral center, -CH-) | ~50-55 |

| Alkyl chain carbons (-CH2-) | ~22-32 |

| Ethyl group methylene (-CH2-) | ~25 |

| Terminal methyl of nonyl chain | ~14 |

| Terminal methyl of ethyl group | ~11 |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the complex stereochemistry of molecules like this compound, which possesses a chiral center at C2. scribd.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would establish proton-proton coupling relationships through bonds. sdsu.edu It would show a cross-peak between the aldehydic proton (H1) and the methine proton at C2, confirming their adjacency. Further correlations would be observed along the ethyl and nonyl chains, connecting all the protons within each alkyl fragment. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. sdsu.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, verifying the assignments made from the 1D spectra. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is crucial for piecing together the molecular structure. For instance, it would show a correlation from the aldehydic proton (H1) to the C2 and C3 carbons, and from the protons on the ethyl group to the chiral C2 carbon, confirming the branched structure. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY and its alternative, ROESY, detect through-space correlations between protons that are physically close to each other, which is vital for stereochemical analysis. researchgate.net While determining the absolute stereochemistry of the single chiral center in this compound would require comparison to a standard or the use of a chiral derivatizing agent, NOESY experiments could help define the molecule's preferred conformation in solution by identifying spatial proximities between different parts of the alkyl chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org

The IR spectrum of this compound would be dominated by absorptions characteristic of an aldehyde and an alkane. The most prominent feature would be a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1725–1740 cm⁻¹. youtube.com The presence of the aldehyde is unequivocally confirmed by a pair of weak to medium absorption bands around 2820 cm⁻¹ and 2720 cm⁻¹, which are due to the C-H bond stretch of the aldehyde proton. youtube.com Additionally, strong absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chains. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| sp³ C-H Stretch | 2850-2960 | Strong |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak-Medium |

| Aldehyde C=O Stretch | ~1725-1740 | Strong, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. libretexts.org The aldehyde group in this compound acts as a chromophore. Saturated aldehydes and ketones exhibit a characteristic weak absorption band in their UV-Vis spectra resulting from an n→π* electronic transition. masterorganicchemistry.com For this compound, this transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. This absorption is typically found in the range of 270–300 nm. A much stronger π→π* transition occurs at a shorter wavelength, usually below 200 nm, which is often outside the range of standard laboratory spectrophotometers. libretexts.org

Integrated Spectroscopic Analysis Methodologies

The integration of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a powerful toolkit for the definitive identification of this compound. Each technique offers unique insights into the molecular architecture, and their combined interpretation allows for a comprehensive and confident structural assignment.

Detailed Research Findings

A complete spectroscopic analysis of this compound involves the individual acquisition of its ¹H NMR, ¹³C NMR, Mass, and IR spectra. The data from each of these techniques are then collectively analyzed to build a cohesive picture of the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals corresponding to the aldehydic proton, the methine proton at the C2 position, the methylene and methyl protons of the ethyl group, and the various methylene and the terminal methyl protons of the undecyl chain. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would further confirm the connectivity of the protons.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, distinct signals would be observed for the carbonyl carbon of the aldehyde, the methine carbon at C2, the two carbons of the ethyl group, and the carbons of the nonyl chain. The chemical shifts of these signals are indicative of the type of carbon and its electronic environment.

Mass Spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule upon ionization, would show characteristic losses of alkyl fragments, which helps in confirming the structure of the carbon skeleton.

Infrared Spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most prominent and diagnostic absorption band would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. Other characteristic absorptions would include the C-H stretching vibrations of the aldehyde and the alkyl groups.

The collective analysis of these spectra allows for the unambiguous assignment of the structure of this compound. The molecular formula can be confirmed by high-resolution mass spectrometry, while the specific arrangement of atoms and functional groups is pieced together from the detailed analysis of the NMR and IR data.

Interactive Data Tables

To facilitate a deeper understanding of the spectroscopic data for this compound, the following interactive tables summarize the expected and observed spectral features.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Aldehyde) | ~9.6 | d | ~3 |

| H-2 | ~2.2 | m | - |

| -CH₂- (Ethyl) | ~1.5 | m | - |

| -CH₃ (Ethyl) | ~0.9 | t | ~7.5 |

| -(CH₂)₈- | ~1.2-1.4 | m | - |

| -CH₃ (Terminal) | ~0.88 | t | ~7.0 |

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~205 |

| C-2 | ~51 |

| -CH₂- (Ethyl) | ~25 |

| -CH₃ (Ethyl) | ~11 |

| C-3 to C-10 | ~23-32 |

| C-11 | ~14 |

Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Fragment Assignment |

| 198 | Low | [M]⁺ (Molecular Ion) |

| 169 | Moderate | [M - CHO]⁺ |

| 141 | Moderate | [M - C₄H₉]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 29 | High | [CHO]⁺ |

Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2925, 2855 | C-H Stretch (Alkyl) | Strong |

| ~2715 | C-H Stretch (Aldehyde) | Medium |

| ~1730 | C=O Stretch (Aldehyde) | Strong |

| ~1465 | C-H Bend (Alkyl) | Medium |

Advanced Research Applications and Future Directions

Applications in Materials Science Research

In the realm of materials science, the molecular structure of 2-Ethylundecanal serves as a foundational component for developing new materials with tailored properties. Research in this area is geared towards leveraging its reactivity and physical characteristics to create high-performance products.

While direct research specifically citing this compound as a lubricant or plasticizer precursor is not extensively documented in publicly available literature, its chemical nature as a long-chain aldehyde suggests its potential in these applications. Long-chain organic molecules are fundamental to the formulation of lubricants and plasticizers. For instance, the synthesis of novel benzoate (B1203000) plasticizers has been explored using by-products from the production of 2-ethylhexanol, a structurally related compound. researchgate.net This indicates a plausible research direction for utilizing this compound in the development of new plasticizers, potentially offering alternatives to commonly used phthalates. researchgate.netresearchgate.net

The development of bio-based plasticizers is a significant area of research, with studies focusing on materials derived from sources like castor oil and lactic acid to improve the flexibility and thermal stability of polymers such as PVC. researchgate.netmdpi.com The synthesis of these plasticizers often involves esterification and other chemical modifications where a long-chain aldehyde like this compound could theoretically be a valuable intermediate. Future research could explore the conversion of this compound into corresponding esters or other derivatives to assess their efficacy as primary or secondary plasticizers.

Table 1: Potential Research Pathways for this compound in Lubricant and Plasticizer Development

| Research Area | Potential Role of this compound | Desired Outcome |

| Plasticizer Synthesis | Precursor for novel ester-based plasticizers | Environmentally friendly and non-toxic alternatives to phthalates for PVC and other polymers. researchgate.netresearchgate.net |

| Lubricant Additives | Intermediate for synthesizing friction-reducing and anti-wear additives | Enhanced performance and longevity of lubricants under various operating conditions. |

| Bio-based Formulations | A building block in the synthesis of biodegradable lubricants and plasticizers | Increased sustainability and reduced environmental impact of material additives. mdpi.com |

In the coatings industry, solvents and coalescing agents are crucial for achieving desired application properties and film formation. While specific research on this compound in this context is limited, the use of synthetic esters as slow-evaporating tail-solvents and coalescing agents in coating formulations is well-established. researchgate.net Given that aldehydes can be readily oxidized to carboxylic acids, which are then esterified, this compound represents a potential precursor for synthesizing such high-performance esters. These esters can help in reducing the volatile organic compound (VOC) content of coatings, aligning with stricter environmental regulations. researchgate.net

The research into green solvents is an active field, with a focus on developing effective, non-toxic, and biodegradable alternatives to conventional solvents. mdpi.com The chemical properties of this compound could be investigated for direct use as a solvent in specific applications or as an intermediate in the synthesis of greener solvent alternatives.

The formulation of industrial cleaning agents often involves a combination of water-based and solvent-based solutions to effectively remove a wide range of contaminants like oils, greases, and mineral deposits. sunriseindustrial.com The aldehyde functional group in this compound can undergo various reactions, suggesting its potential as a reactive intermediate in the synthesis of surfactants and other active ingredients for specialized industrial cleaners.

In the oil and gas industry, a diverse array of chemicals is utilized for drilling, production, and transportation. irooildrilling.com These include corrosion inhibitors, demulsifiers, and scale inhibitors. rimpro-india.comripublication.comvink-chemicals.com While direct application of this compound is not documented, its derivatives could potentially serve these functions. For example, surfactants derived from long-chain organic molecules are used to enhance the separation of oil and water emulsions. sdiarticle4.com Future research could explore the synthesis of such surfactants from this compound and evaluate their performance in oilfield applications.

Methodological Advancements in Chemical Synthesis

The production of this compound and similar long-chain aldehydes is a key area of research, with a strong emphasis on improving the sustainability and efficiency of synthetic routes.

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact. mdpi.com This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. nih.govrsc.org Research into the synthesis of long-chain aldehydes is exploring biocatalytic routes, which utilize enzymes to carry out specific chemical transformations under mild conditions. acs.orgacs.org For instance, alcohol oxidases are being investigated for the conversion of long-chain alcohols into their corresponding aldehydes, offering a greener alternative to traditional chemical oxidation methods. acs.orgacs.org

Another avenue of green synthesis involves the use of novel reaction media, such as deep eutectic solvents (DESs), which can act as both the solvent and catalyst, reducing the need for volatile and often toxic organic solvents. researchgate.netresearchgate.net The application of these green chemistry principles to the synthesis of this compound could lead to more sustainable and economically viable production processes. Recent advancements have also demonstrated the synthesis of peracids from aldehydes using only sunlight and oxygen, highlighting a significant step forward in green chemistry that could be applicable to the derivatives of this compound. sciencedaily.com

Table 2: Comparison of Synthesis Strategies for Long-Chain Aldehydes

| Synthesis Strategy | Description | Advantages |

| Traditional Chemical Synthesis | Often involves multi-step reactions with harsh conditions and potentially hazardous reagents. | Well-established and high-yielding for certain reactions. |

| Biocatalysis | Utilizes enzymes like alcohol oxidases to catalyze the conversion of alcohols to aldehydes. acs.orgacs.org | Mild reaction conditions, high selectivity, and reduced environmental impact. mdpi.com |

| Green Catalytic Approaches | Employs environmentally friendly catalysts and solvents, such as deep eutectic solvents. researchgate.netresearchgate.net | Reduced waste, use of non-toxic materials, and potential for catalyst recycling. mdpi.com |

| Photocatalysis | Uses light energy to drive chemical reactions, such as the oxidation of aldehydes. sciencedaily.com | Energy-efficient and can be performed under ambient conditions. |

The Guerbet reaction, which involves the condensation of alcohols to produce longer-chain, branched alcohols, is a key industrial process that can lead to the formation of aldehydes as intermediates. core.ac.ukrsc.orgmines.edu The optimization of catalysts for the Guerbet reaction is a major focus of research, aiming to improve the yield and selectivity towards the desired products. researchgate.netmdpi.com This involves the development of catalysts with a precise balance of acidic, basic, and dehydrogenation/hydrogenation functionalities. rsc.orgmines.edu

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, which is a core principle of green chemistry. rsc.org Research is ongoing to design and synthesize robust and highly active heterogeneous catalysts for the production of Guerbet alcohols and their corresponding aldehydes, such as this compound. The optimization of reaction parameters, including temperature, pressure, and catalyst composition, is crucial for maximizing the efficiency and selectivity of these processes. core.ac.ukmdpi.com

Theoretical and Computational Chemistry Studies

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. These theoretical approaches can elucidate reaction mechanisms, and structural and electronic properties, guiding future experimental work.

The reactivity of the aldehyde group in this compound is a prime target for theoretical investigation. Molecular modeling and simulation can provide deep insights into the mechanisms of reactions involving this functional group. For instance, density functional theory (DFT) is a common method used to map the potential energy surfaces of chemical reactions, identifying transition states and intermediates. google.comrsc.org

Computational studies on other aldehydes, such as the Lewis acid-catalyzed coupling of alkenes and aldehydes, have successfully elucidated complex reaction pathways, including stereoselectivity-determining steps. nih.gov Such studies on this compound could explore its participation in reactions like aldol (B89426) condensations, cycloadditions, and organocatalytic transformations. acs.orgacs.org For example, a computational investigation could model the enantioselective transannular wikipedia.orgtandfonline.com-hydride shift, a key step in certain alkene-aldehyde coupling reactions, to predict the stereochemical outcome for reactions involving this compound. nih.gov

A hypothetical reaction mechanism that could be modeled is the acid-catalyzed acetal (B89532) formation with an alcohol. Computational modeling could determine the energy barriers for each step, from the initial protonation of the carbonyl oxygen to the final deprotonation of the resulting acetal.

Table 1: Hypothetical Calculated Energy Barriers for Acetal Formation

| Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| 1 | Protonation of carbonyl oxygen | 5.2 |

| 2 | Nucleophilic attack by alcohol | 12.8 |